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2-Methyl-4-(1-naphthalenyl)-5-thiazolecarboxylic acid
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Overview
Description
2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiourea and a halogenated naphthalene derivative can be cyclized to form the thiazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced catalysts, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and organometallic compounds, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are investigated, including its antimicrobial and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The naphthalene ring and thiazole moiety play crucial roles in these interactions, providing the necessary binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID: shares similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of 2-METHYL-4-(1-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID lies in its specific combination of functional groups and ring structures. The presence of both a naphthalene ring and a carboxylic acid group, along with the thiazole ring, provides distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-Methyl-4-(1-naphthalenyl)-5-thiazolecarboxylic acid is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11NO2S
- Molecular Weight : 269.32 g/mol
- CAS Number : 1188053-05-5
Research indicates that this compound exhibits several biological activities:
- Xanthine Oxidase Inhibition : This compound has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production, making it a candidate for treating gout and hyperuricemia. Inhibition of this enzyme can help reduce uric acid levels in the blood, thereby alleviating symptoms associated with these conditions .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, similar to other thiazole derivatives. These derivatives have been studied for their ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1, which is implicated in various inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives may possess antimicrobial properties, although specific data on this compound is limited. However, related compounds have demonstrated effectiveness against various bacterial strains .
Case Study 1: Xanthine Oxidase Inhibition
A study focused on the synthesis and evaluation of various thiazole derivatives, including this compound, reported significant xanthine oxidase inhibitory activity. The compound was found to decrease uric acid levels effectively in animal models, supporting its potential use in managing gout .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly reduced the production of interleukin-1 in macrophage cultures. This finding aligns with the activity observed in other thiazole derivatives known for their anti-inflammatory effects .
Case Study 3: Antimicrobial Potential
While specific studies on this compound's antimicrobial properties are scarce, related thiazole compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. Further investigation into the antimicrobial efficacy of this compound is warranted .
Comparative Analysis of Thiazole Derivatives
Compound Name | Xanthine Oxidase Inhibition | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
This compound | High | Moderate | Potential |
4-methyl-2-phenyl-5-thiazolecarboxylic acid | Moderate | High | Moderate |
Phthalimido-thiazole derivatives | High | High | High |
Properties
Molecular Formula |
C15H11NO2S |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-methyl-4-naphthalen-1-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2S/c1-9-16-13(14(19-9)15(17)18)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,17,18) |
InChI Key |
VLWFCLBYPFDXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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